1-{4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione
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Overview
Description
1-{4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a pyridine moiety.
Preparation Methods
The synthesis of 1-{4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione involves multiple steps, including the construction of the pyrrolidine and piperidine rings, followed by the introduction of the pyridine moiety. Common synthetic routes include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, while the piperidine ring is typically formed through cyclization reactions.
Functionalization: Preformed rings are functionalized to introduce the necessary substituents, such as the sulfonylphenyl and pyridine groups.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
1-{4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-{4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-{4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione can be compared with other similar compounds:
Properties
IUPAC Name |
1-[4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-4-2-6-20(23-16)30-15-17-5-3-13-24(14-17)31(28,29)19-9-7-18(8-10-19)25-21(26)11-12-22(25)27/h2,4,6-10,17H,3,5,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVLLDXGICDQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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